molecular formula C19H21N7 B7431720 N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine

Cat. No. B7431720
M. Wt: 347.4 g/mol
InChI Key: HRVSPADYDPDHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by extracellular nucleotides, including ATP and ADP. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in these processes.

Mechanism of Action

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine is a selective antagonist of the P2Y1 receptor. It works by binding to the receptor and preventing the activation of downstream signaling pathways. The P2Y1 receptor is involved in a variety of physiological processes, including platelet aggregation, vascular tone regulation, and neurotransmission. By blocking the activation of this receptor, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine can help researchers understand the role of the P2Y1 receptor in these processes.
Biochemical and Physiological Effects
N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to inhibit platelet aggregation and reduce thrombus formation. N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has also been shown to reduce vasoconstriction and improve blood flow in animal models. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been shown to modulate neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has several advantages for use in lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which means that it can be used to study the specific role of this receptor in various physiological processes. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine is relatively easy to synthesize and can be obtained from commercial sources.
However, there are also some limitations to the use of N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine in lab experiments. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies. In addition, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine may have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine and the P2Y1 receptor. One area of interest is the role of the P2Y1 receptor in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the P2Y1 receptor for the treatment of thrombosis and other cardiovascular diseases. Finally, there is ongoing research into the molecular mechanisms of P2Y1 receptor signaling, which could lead to the development of new drugs that target this receptor more effectively.

Synthesis Methods

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method has been described in detail in several scientific publications, including a 2004 paper by Kennedy et al. The process involves the reaction of 4-(4-chlorobenzyl)imidazole with 1-methylimidazole in the presence of potassium carbonate. The resulting compound is then reacted with 1,1-bis(1-methylimidazol-2-yl)methane to form N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine.

Scientific Research Applications

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been used in a variety of scientific research studies to investigate the role of the P2Y1 receptor in various physiological processes. For example, N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has been used to study the role of the P2Y1 receptor in platelet aggregation and thrombosis. N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine has also been used to investigate the role of the P2Y1 receptor in vascular tone regulation and neurotransmission.

properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-24-10-8-21-18(24)17(19-22-9-11-25(19)2)23-13-15-3-5-16(6-4-15)26-12-7-20-14-26/h3-12,14,17,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSPADYDPDHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=NC=CN2C)NCC3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.